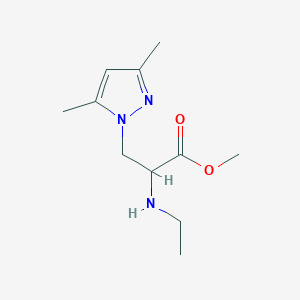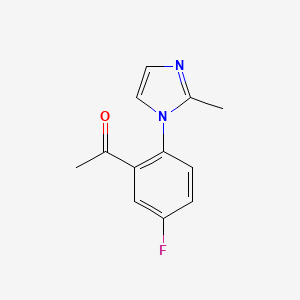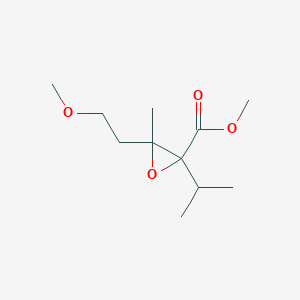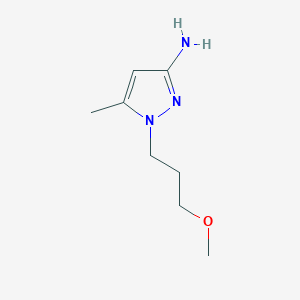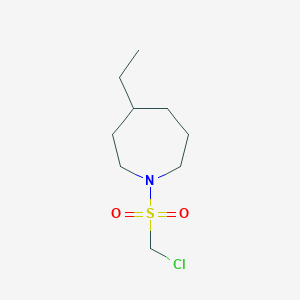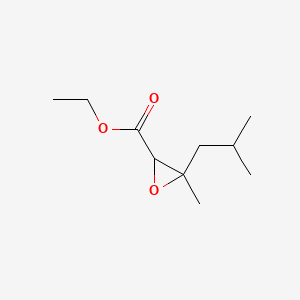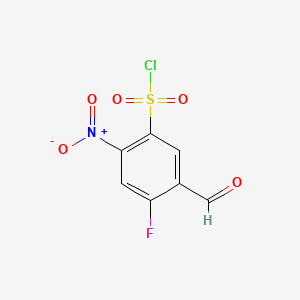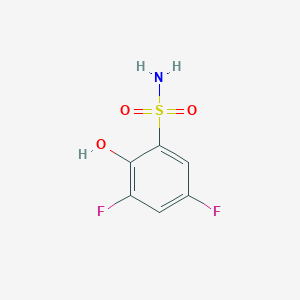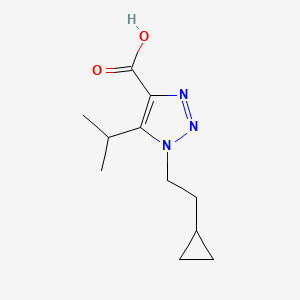
1-(2-Cyclopropylethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclopropylethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a unique organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
The synthesis of 1-(2-Cyclopropylethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropyl ethylamine with an isopropyl-substituted azide can lead to the formation of the desired triazole ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the cyclization process .
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
化学反応の分析
1-(2-Cyclopropylethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the triazole ring.
科学的研究の応用
1-(2-Cyclopropylethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 1-(2-Cyclopropylethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The cyclopropylethyl and isopropyl groups can enhance the compound’s binding affinity and specificity .
類似化合物との比較
Similar compounds to 1-(2-Cyclopropylethyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid include other triazole derivatives with different substituents. These compounds share the triazole core but differ in their side chains, which can significantly impact their chemical properties and applications. For instance:
1-(2-Cyclopropylethyl)-1h-1,2,3-triazole-4-carboxylic acid: Lacks the isopropyl group, leading to different reactivity and binding properties.
5-Isopropyl-1h-1,2,3-triazole-4-carboxylic acid: Lacks the cyclopropylethyl group, affecting its overall stability and interactions
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
特性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
1-(2-cyclopropylethyl)-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-7(2)10-9(11(15)16)12-13-14(10)6-5-8-3-4-8/h7-8H,3-6H2,1-2H3,(H,15,16) |
InChIキー |
TZJMFMOHHGWHBK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N=NN1CCC2CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


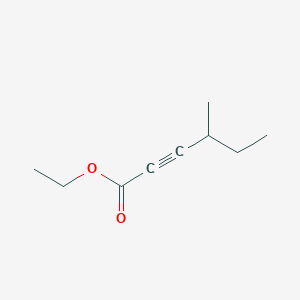
![Ethyl 2,5-diethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13632647.png)
